![molecular formula C8H14O5S B14233115 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester CAS No. 561015-28-9](/img/structure/B14233115.png)
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is an organic compound with the molecular formula C8H14O5S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester typically involves the esterification of acrylic acid with 4-hydroxybutyl methanesulfonate. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Sulfuric acid or p-toluenesulfonic acid
The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acrylic acid, which can then participate in polymerization reactions. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s applications in polymer chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, butyl ester: Similar in structure but lacks the methylsulfonyl group.
2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: Contains different substituents, leading to distinct chemical properties.
Uniqueness
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and functional properties. This makes it particularly valuable in applications requiring precise chemical modifications and functionalization .
Eigenschaften
CAS-Nummer |
561015-28-9 |
|---|---|
Molekularformel |
C8H14O5S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
4-methylsulfonyloxybutyl prop-2-enoate |
InChI |
InChI=1S/C8H14O5S/c1-3-8(9)12-6-4-5-7-13-14(2,10)11/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
FHQQSCLABUBWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
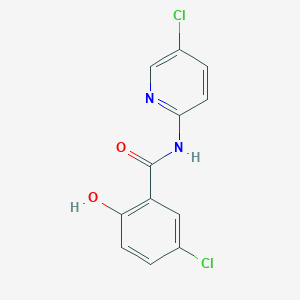
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
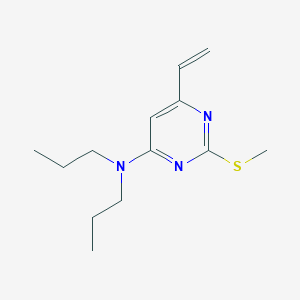
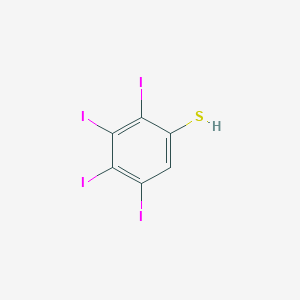
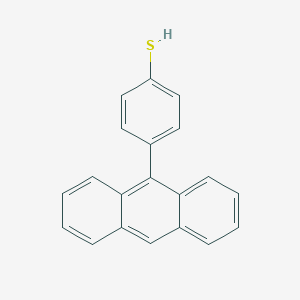
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
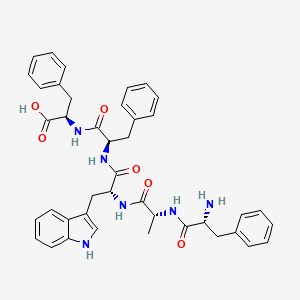
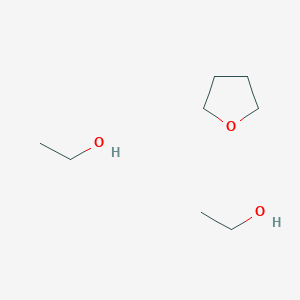
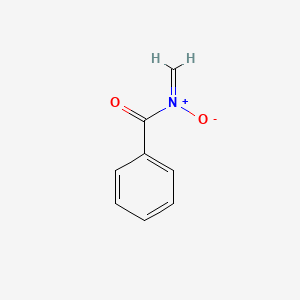

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
